Chlorodimethyloctadecylsilane is an organosilicon compound with the molecular formula CHClSi and a molecular weight of 347.09 g/mol. It features a long hydrocarbon chain (octadecyl) attached to a silicon atom, which is further bonded to two methyl groups and one chlorine atom. This unique structure imparts specific chemical properties that make it valuable in various applications, particularly in surface modification and as a silylation reagent .
Chloro(dimethyl)octadecylsilane's mechanism of action relies on its ability to covalently bond to surfaces through the reaction between the chlorine atom and surface hydroxyl groups. The long, hydrophobic octadecyl chain creates a water-repelling barrier on the surface, altering its interaction with water and other polar molecules [].
Chloro(dimethyl)octadecylsilane is classified as a hazardous material. Here are some safety concerns:
Chlorodimethyloctadecylsilane can be synthesized through several methods:
Chlorodimethyloctadecylsilane has diverse applications:
Interaction studies focus on how chlorodimethyloctadecylsilane interacts with different substrates and biological systems. Research indicates that its hydrophobic properties allow it to effectively modify surfaces of various materials, enhancing their resistance to water and other solvents. Furthermore, studies suggest potential cytotoxic effects when interacting with biological membranes due to its hydrophobic nature and chlorine content .
Chlorodimethyloctadecylsilane shares similarities with various organosilicon compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Octadecyltrichlorosilane | Tri-substituted silane | Contains three chlorine atoms; more reactive |
Dimethylchlorosilane | Di-substituted silane | Lacks long hydrocarbon chain; more volatile |
Trimethylchlorosilane | Tri-substituted silane | Fully methylated; less hydrophobic than chlorodimethyl |
Chlorotrimethylsilane | Tri-substituted silane | More polar; used primarily in organic synthesis |
Chlorodimethyloctadecylsilane's long hydrocarbon chain provides enhanced hydrophobicity and unique surface modification properties not found in shorter-chain or fully methylated silanes .
Corrosive